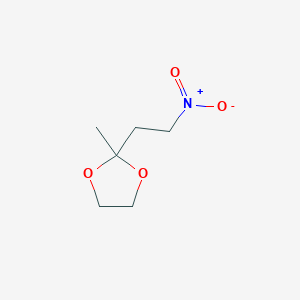
2-Methyl-2-(2-nitroethyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(2-nitroethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dioxolane ring substituted with a methyl group and a nitroethyl group. It is a versatile compound with various applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane typically involves the reaction of 2-nitroethanol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as toluene or benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(2-nitroethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted dioxolanes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(2-nitroethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane ring provides stability and enhances the compound’s ability to penetrate biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitroethanol: A precursor in the synthesis of 2-Methyl-2-(2-nitroethyl)-1,3-dioxolane.
2-Methyl-2-nitro-1-propanol: Another nitro compound with similar chemical properties.
2-Nitro-1-propanol: A related compound with a different alkyl group.
Uniqueness
This compound is unique due to its dioxolane ring structure, which imparts stability and enhances its reactivity in various chemical reactions. The presence of both a nitro group and a dioxolane ring makes it a versatile compound with diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
79958-77-3 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-methyl-2-(2-nitroethyl)-1,3-dioxolane |
InChI |
InChI=1S/C6H11NO4/c1-6(2-3-7(8)9)10-4-5-11-6/h2-5H2,1H3 |
InChI-Schlüssel |
HPWUREDLRAFVNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14417295.png)
![4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14417309.png)
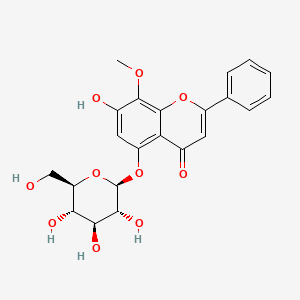
![1-Icosyl-2-[(e)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3h-indolium perchlorate](/img/structure/B14417317.png)
![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
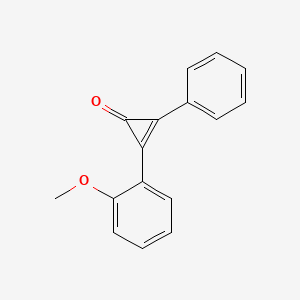
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
stannane](/img/structure/B14417343.png)
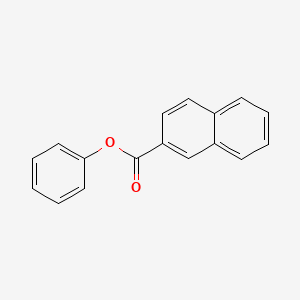
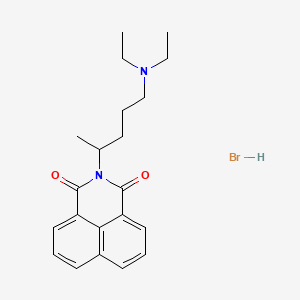

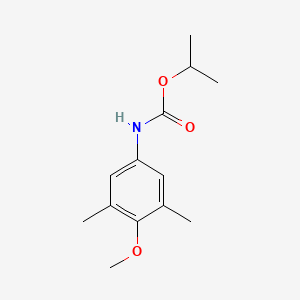
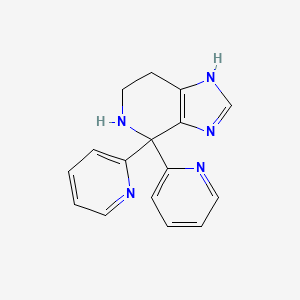
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)
